molecular formula C26H19NO6S B2611202 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 384363-02-4

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B2611202
CAS No.: 384363-02-4
M. Wt: 473.5
InChI Key: PJCJXVYMFVOEPD-UHFFFAOYSA-N
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Description

    Starting Material: 2-aminobenzenethiol

    Reagents: Bromine, acetic acid

    Conditions: Reflux to form benzo[d]thiazole

  • Esterification with 3,4-Dimethoxybenzoic Acid

      Reagents: 3,4-dimethoxybenzoic acid, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

      Conditions: Room temperature, overnight reaction

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

    Mechanism of Action

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions

    • Preparation of Chromenone Core

        Starting Material: 2-hydroxyacetophenone

        Reagents: Acetic anhydride, sulfuric acid

        Conditions: Reflux for several hours to form 4-oxo-4H-chromen-7-ol

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
    • Reduction

      • The benzothiazole moiety can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
    • Substitution

      • The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or neutral medium.

      Reduction: Hydrogen gas with palladium on carbon catalyst.

      Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.

    Major Products Formed

      Oxidation: Formation of carboxylic acids or quinones.

      Reduction: Formation of reduced benzothiazole derivatives.

      Substitution: Formation of halogenated or nitrated aromatic compounds.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Biology

      Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Medicine

      Anticancer Agents: The chromenone core has been studied for its anticancer properties, and this compound could be explored for its potential to inhibit cancer cell growth.

    Industry

      Dyes and Pigments: The compound’s chromophore properties make it useful in the development of dyes and pigments for industrial applications.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to its combination of a benzothiazole moiety, a chromenone core, and a dimethoxybenzoate ester. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various scientific applications.

    Properties

    IUPAC Name

    [3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H19NO6S/c1-14-19(33-26(29)15-8-10-20(30-2)21(12-15)31-3)11-9-16-23(28)17(13-32-24(14)16)25-27-18-6-4-5-7-22(18)34-25/h4-13H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PJCJXVYMFVOEPD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC(=C(C=C5)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H19NO6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    473.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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